molecular formula C10H20O6 B592836 n-Butyl-beta-d-fructopyranoside CAS No. 67884-27-9

n-Butyl-beta-d-fructopyranoside

Cat. No.: B592836
CAS No.: 67884-27-9
M. Wt: 236.264
InChI Key: NAJPAGUETSZHOG-DOLQZWNJSA-N
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Description

n-Butyl-beta-d-fructopyranoside is a chemical compound known for its unique properties and applications in various scientific fields. It is a white solid with a sweet taste, low solubility in water, and good solubility in ethanol, methanol, and ketone solvents . The compound is stable at room temperature and does not decompose easily .

Biochemical Analysis

Biochemical Properties

n-Butyl-beta-d-fructopyranoside plays a significant role in biochemical reactions, particularly in the study of enzymes such as cytochrome P450 . It interacts with various biomolecules, including membrane proteins, by aiding in their expression and purification . The compound’s interactions are primarily based on its ability to solubilize and stabilize these proteins, making it a valuable tool in biochemical research .

Cellular Effects

This compound has been shown to influence various cellular processes. It can induce apoptosis through the mitochondrial pathway, making it useful in cancer research . Additionally, it has been observed to exhibit marginal cytotoxicity against certain cell lines, such as the P388 murine leukemia cell line . These effects highlight the compound’s potential in modulating cell function and signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, such as cytochrome P450, by stabilizing their structure and enhancing their solubility . These interactions can lead to changes in gene expression and cellular metabolism, further elucidating the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates good stability and is not easily decomposed at room temperature . Over time, its effects on cellular function can vary, with long-term studies indicating its potential for sustained influence on cellular processes. The compound’s stability and degradation profile make it suitable for extended biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a dosage of 10 mg/kg in animal experiments has been used to study its biological activity . Higher doses may lead to toxic or adverse effects, emphasizing the importance of dosage optimization in research settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall bioavailability and efficacy in biochemical applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications may direct the compound to particular organelles, enhancing its functional role in cellular processes.

Preparation Methods

n-Butyl-beta-d-fructopyranoside is typically synthesized through chemical methods. The primary synthetic route involves the esterification of fructose with n-butanol . This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods also follow similar synthetic routes, with careful control of reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

n-Butyl-beta-d-fructopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .

Comparison with Similar Compounds

n-Butyl-beta-d-fructopyranoside can be compared with other similar compounds, such as n-butyl-alpha-l-rhamnopyranoside and other fructosides . These compounds share similar structural features and solubilizing properties. this compound is unique in its specific applications and stability under various conditions . Its ability to solubilize membrane proteins without denaturing them sets it apart from other similar compounds.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties, including stability, solubility, and mild nature, make it an invaluable tool in scientific research. The compound’s ability to interact with specific molecular targets and pathways further enhances its utility in various fields.

Biological Activity

n-Butyl-beta-D-fructopyranoside (n-BF) is a compound derived from fructose and butanol, notable for its biological activities, particularly in cancer research and enzyme studies. This article explores its mechanisms of action, cellular effects, and potential therapeutic applications based on various studies.

This compound is primarily utilized as a biochemical reagent. It is characterized by:

  • Chemical Formula : C12_{12}H22_{22}O6_{6}
  • Molecular Weight : 258.30 g/mol
  • Solubility : Soluble in ethanol, methanol, and ketone solvents; low solubility in water.

n-BF acts through several biochemical pathways:

  • Protein Interaction : It aids in the solubilization and purification of membrane proteins, enhancing their stability and functionality.
  • Enzyme Modulation : It interacts with cytochrome P450 enzymes, influencing their activity and stability, which is crucial for drug metabolism studies .
  • Apoptosis Induction : n-BF has been shown to induce apoptosis via the mitochondrial pathway, making it a candidate for cancer treatment .

Antiproliferative Effects

Numerous studies have documented the antiproliferative effects of n-BF on various cancer cell lines, particularly Bel-7402 liver cancer cells. Key findings include:

  • Dose-Dependent Inhibition : n-BF significantly inhibits cell proliferation in a dose-dependent manner, with concentrations ranging from 0 to 75 μg/mL leading to marked growth inhibition over 24 to 72 hours .
  • Cell Cycle Arrest : Treatment with n-BF results in cell cycle arrest at the G0/G1 phase, indicating its potential to halt cancer progression .

Mechanisms of Apoptosis

The induction of apoptosis by n-BF involves several molecular changes:

  • Bcl-2 Family Proteins : n-BF treatment leads to a decrease in Bcl-2 protein levels and an increase in Bax and p53 levels, suggesting a shift towards pro-apoptotic signaling .
  • DNA Fragmentation : Characteristic DNA fragmentation patterns observed under electrophoresis confirm the apoptotic effects induced by n-BF .

Research Findings and Case Studies

Several studies have investigated the biological activity of n-BF, emphasizing its potential therapeutic applications.

StudyCell LineConcentration (μg/mL)Duration (hours)Key Findings
Bel-74020 - 7524 - 72Dose-dependent inhibition; G0/G1 arrest; apoptosis via mitochondrial pathway
Bel-74020 - 23.624 - 78Induces apoptosis; alters cell cycle dynamics; increases Bax/Bcl-2 ratio
Bel-740250 - 7548Significant reduction in cell viability; DNA fragmentation confirmed

Pharmacokinetics and Safety Profile

n-BF exhibits favorable pharmacokinetic properties:

Properties

IUPAC Name

(2R,3S,4R,5R)-2-butoxy-2-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O6/c1-2-3-4-15-10(6-11)9(14)8(13)7(12)5-16-10/h7-9,11-14H,2-6H2,1H3/t7-,8-,9+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJPAGUETSZHOG-DOLQZWNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1(C(C(C(CO1)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCO[C@]1([C@H]([C@@H]([C@@H](CO1)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is n-Butyl-beta-d-fructopyranoside and where is it found?

A1: this compound is a glycoside belonging to the fructoside family. It has been isolated from a diverse range of plants, including Alpinia officinarum [, ], Rumex dentatus [], Lilium brownii [], Lamium maculatum var Kansuense [], Polygonatum kingianum [], Achyranthes bidentata [], Mentha haplocalyx [], and Codonopsis pilosula var. volubilis [].

Q2: What methods are used to isolate this compound from plant sources?

A2: Researchers commonly employ chromatographic techniques for isolating this compound. These include column chromatography using various stationary phases such as silica gel [, , , ], Sephadex LH-20 [, , ], MCI-gel CHP-20P [], ODS [], and macroporous resin [].

Q3: How is the structure of this compound elucidated?

A3: The structure of this compound has been confirmed using a combination of spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing 1D and 2D NMR experiments [], as well as mass spectrometry (MS), including FAB-MS [] and HRCI-MS []. Additionally, researchers rely on the compound's physicochemical properties to corroborate the structural characterization [, , ].

Q4: Are there any known structural analogs of this compound?

A5: Yes, n-Butyl-alpha-d-fructofuranoside, a structural isomer differing in the anomeric configuration and ring form of the sugar moiety, has also been isolated from certain plants like Codonopsis pilosula var. volubilis [] and Polygonatum kingianum []. This suggests the possibility of investigating the structure-activity relationships within this class of compounds.

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